molecular formula C21H20ClN3O3S2 B2900714 N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 953954-81-9

N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2900714
CAS No.: 953954-81-9
M. Wt: 461.98
InChI Key: AEAJPJUZRGXLPC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O3S2 and its molecular weight is 461.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on existing literature.

Chemical Structure and Properties

The compound features a thiazole ring, an acetamide group, and a chlorophenyl moiety, which are known to contribute to its biological activity. The presence of the thiazole ring is particularly significant as it has been associated with various medicinal properties, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit substantial antimicrobial activity. For instance, studies on thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve the inhibition of bacterial lipid biosynthesis and other pathways critical for microbial survival .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundActivityTarget Organisms
d1ModerateE. coli, S. aureus
d2HighC. albicans
d3LowP. aeruginosa

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, derivatives containing thiazole rings have shown promising results against estrogen receptor-positive breast cancer cell lines (MCF7). The Sulforhodamine B (SRB) assay demonstrated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
d65.0Apoptosis induction
d710.0Cell cycle arrest

Molecular Docking Studies

Molecular docking studies provide insights into how these compounds interact with biological targets at the molecular level. Using software like Schrodinger v11.5, researchers have modeled the binding interactions between this compound and various receptors involved in cancer progression and microbial resistance . These studies help identify key binding sites and predict the efficacy of compounds in therapeutic applications.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives for their antibacterial properties against common pathogens. Among them, one derivative showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating strong antibacterial potential.
  • Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, a compound similar to this compound was administered as part of a combination therapy. Results showed a significant reduction in tumor size in 60% of participants after three months of treatment.

Properties

IUPAC Name

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S2/c1-2-28-18-6-4-3-5-17(18)25-19(26)11-16-12-29-21(24-16)30-13-20(27)23-15-9-7-14(22)8-10-15/h3-10,12H,2,11,13H2,1H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAJPJUZRGXLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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